molecular formula C9H9FO B116937 6-Fluorochroman CAS No. 82070-01-7

6-Fluorochroman

Cat. No. B116937
CAS RN: 82070-01-7
M. Wt: 152.16 g/mol
InChI Key: AADYIFLRRCYLRF-UHFFFAOYSA-N
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Description

6-Fluorochroman is a heterobicyclic compound . It is an organic molecule consisting of cyclical structures or polyene systems with double and triple bonds . The absence of a double bond between C-2 and C-3 in 6-Fluorochroman shows a minor difference from chromone but exhibits significant variations in biological activities .

Scientific Research Applications

  • Pharmacological Characterization as 5-HT1A Receptor Antagonists : A study by Yasunaga et al. (1998) synthesized novel 6-fluorochroman derivatives, evaluating them as antagonists for the 5-HT1A receptor. The research identified several compounds that showed potential as selective ligands for the 5-HT1A receptor, with implications in pharmacological research (Yasunaga et al., 1998).

  • Synthesis and Resolution Research : Yang et al. (2005) reported the synthesis of 6-fluoro-4-chromanone-2-carboxylic acid and 6-fluorochroman-2-carboxylic acid from p-fluorophenol. This study contributes to the field of organic chemistry and synthesis methods for 6-fluorochroman derivatives (Yang et al., 2005).

  • Photophysics and Biological Applications : A research by Vázquez et al. (2005) synthesized a new fluorophore, 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), showcasing its potential as a biological probe with emission in the 500-600 nm range and responsiveness to environmental polarity changes. This fluorophore has applications in monitoring protein-protein interactions, particularly in cell biology (Vázquez et al., 2005).

  • Anti-bacterial Activity Studies : Kumar et al. (2006) explored the anti-bacterial activity of novel 2-(6-fluorochroman-2-yl)-1-alkyl/acyl/aroyl-1H-benzimidazoles. Their findings indicated some compounds showed promising anti-bacterial activity against specific bacterial strains, contributing to antimicrobial research (Kumar et al., 2006).

  • Heterocyclic Compound Synthesis : Research by Vekariya et al. (2014) involved designing and synthesizing a new generation of chroman bearing heterocyclic compounds like 1,2,4-triazoles and thiazolidinones. This study contributes to the field of heterocyclic chemistry and the development of novel compounds with potential pharmacological applications (Vekariya et al., 2014).

  • Fluorescence Cell Imaging Applications : Fernández‐Moreira et al. (2010) discussed the application of luminescent d(6) transition metal complexes, including those based on 6-Fluorochroman, in cell imaging. This research expands the potential of 6-Fluorochroman in biomedical imaging and diagnostics (Fernández‐Moreira et al., 2010).

Mechanism of Action

Target of Action

6-Fluorochroman, also known as 6-Fluorochromane-2-carboxylic acid (FCCA), is a pivotal chiral building block in the pharmaceutical industry . The primary targets of 6-Fluorochroman are two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus .

Mode of Action

The mode of action of 6-Fluorochroman involves its interaction with these esterases. Using the racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) as the substrate in an aqueous–toluene biphasic system, (S) and ®-FCCAs are produced by EstS and EstR catalysis . The highly enantioselective mechanisms of this interaction were revealed by molecular simulations .

Biochemical Pathways

The biochemical pathway affected by 6-Fluorochroman involves the enzymatic resolution of FCCAs based on the two esterases, EstS and EstR . This enzymatic resolution represents a significant advantage over chemical resolution methods, which are complex, low yield, and highly polluting .

Pharmacokinetics

The enzymatic resolution process suggests that the compound’s bioavailability may be influenced by the efficiency of the esterases and the conditions of the aqueous–toluene biphasic system .

Result of Action

The result of the action of 6-Fluorochroman is the production of optically pure (S) and ®-FCCAs . In a study, ten batches of sequential resolution were performed, and 229.3 mM (S)-FCCAs with 96.9% enantiomeric excess (ee), and 224.1 mM ®-FCCAs with 99.1% ee were obtained in 40 hours .

Action Environment

The action environment significantly influences the action, efficacy, and stability of 6-Fluorochroman. The enzymatic resolution of FCCAs occurs in an aqueous–toluene biphasic system . In each batch of the sequential biphasic batch resolution process, only the aqueous phase needs to be replaced to sequentially change the immobilized cells of EstS or EstR and recover optically pure FCCAs in turn .

properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADYIFLRRCYLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466796
Record name 6-fluorochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82070-01-7
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82070-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-fluorochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-3,4-dihydro-2H-1-benzopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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